(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate
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Description
(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of methanesulfonates and features a benzofuran derivative, which suggests diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C21H20O6, with a molecular weight of 368.4 g/mol. The compound's structure includes significant functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H20O6 |
Molecular Weight | 368.4 g/mol |
CAS Number | 890010-61-4 |
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The interaction with acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Anticholinesterase Activity
Research indicates that derivatives of benzofuran, similar to this compound, have demonstrated significant anticholinesterase activity. In a study involving synthesized compounds, one derivative exhibited an IC50 value of 10 nM, indicating potent inhibition of acetylcholinesterase . This suggests that our compound may also possess similar inhibitory effects.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines are essential for assessing the therapeutic potential of this compound. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF7). The IC50 values obtained from such studies help in determining the concentration required for 50% inhibition of cell growth, which is crucial for evaluating efficacy .
Case Studies and Research Findings
- Anticancer Activity : A study explored the cytotoxic effects of benzofuran derivatives on MCF7 cells, revealing that modifications to the benzofuran core significantly impacted their anticancer potency. The findings indicated that certain structural features enhance cytotoxicity and selectivity towards cancer cells .
- Inhibition Studies : In another investigation, compounds with similar structural motifs were tested for their ability to inhibit specific kinases involved in cancer progression, such as c-Src. The results highlighted that the presence of particular functional groups could enhance binding affinity to these targets, suggesting a potential mechanism for anticancer activity .
Properties
IUPAC Name |
methyl 2-[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)26-13(2)21(23)24-3/h5-13H,4H2,1-3H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHPNFVZBMJCW-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(C)C(=O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(C)C(=O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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